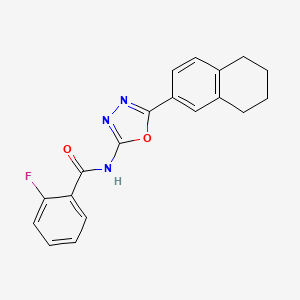

2-fluoro-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-fluoro-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has been widely used in scientific research, particularly in the field of medicinal chemistry. It is a potent and selective inhibitor of the protein kinase CK1δ, which plays a crucial role in various biological processes, including circadian rhythms, Wnt signaling, and DNA damage response.

Wissenschaftliche Forschungsanwendungen

PET Imaging of Retinoid X Receptor : Wang et al. (2014) synthesized a fluorine-18-labeled bexarotene analogue for PET imaging of the retinoid X receptor, which involved the synthesis of 2-fluoro-4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzoic acid as a reference standard (Wang, Davis, Gao, & Zheng, 2014).

Anticancer Evaluation : Salahuddin et al. (2014) conducted a study on the synthesis, characterization, and anticancer evaluation of 1,3,4-oxadiazole derivatives, which included structures similar to the mentioned compound. They assessed the compounds' effects against various cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Antibacterial Drug Research : Straniero et al. (2023) investigated 2,6-difluorobenzamides, closely related to the compound , for their potential as antibacterial drugs. They focused on derivatives that could interfere with bacterial cell division by inhibiting key proteins (Straniero, Suigo, Lodigiani, & Valoti, 2023).

Development of Akt and FAK Inhibitors for Cancer Treatment : Altıntop et al. (2018) synthesized new 1,3,4-oxadiazole derivatives, exploring their cytotoxic effects on various cancer cell lines. Their study highlights the potential of such compounds in developing targeted cancer therapies (Altıntop, Sever, Çiftçi, Turan-Zitouni, Kaplancıklı, & Özdemir, 2018).

Antimicrobial Activities of Novel Retinoidal Benzimidazoles : Ateş-Alagöz et al. (2006) synthesized analogues of the compound for evaluating their antimicrobial activities against various strains, including Methicillin-resistant S. aureus (MRSA) (Ateş-Alagöz, Alp, Kuş, Yıldız, Buyukbingöl, & Göker, 2006).

Synthesis of Benzodiazepine Receptor Ligands : Jalilian et al. (2000) explored the synthesis of a fluorine-18-labelled benzodiazepine receptor ligand, which shares structural similarities with the compound , for potential biological studies (Jalilian, Tabatabai, Shafiee, Afarideh, Najafi, & Bineshmarvasti, 2000).

Wirkmechanismus

Target of Action

It’s known that many compounds with similar structures have a broad spectrum of biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It’s known that similar compounds can interact with their targets and cause changes that lead to various biological activities .

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, suggesting they may affect a range of biochemical pathways .

Result of Action

It’s known that similar compounds can have diverse biological activities .

Eigenschaften

IUPAC Name |

2-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O2/c20-16-8-4-3-7-15(16)17(24)21-19-23-22-18(25-19)14-10-9-12-5-1-2-6-13(12)11-14/h3-4,7-11H,1-2,5-6H2,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVSQQPHNPUTPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromophenyl)-2-{[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2516105.png)

![3-Benzoyl-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2516107.png)

![1,3,9-Triazaspiro[4.6]undecan-2-one;dihydrochloride](/img/structure/B2516114.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2516117.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2516123.png)

![Racemic-(1S,3S,4R,6S)-2-Benzyl 3-Ethyl 6-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B2516127.png)